Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy-
CAS No.: 38501-84-7
Cat. No.: VC18878171
Molecular Formula: C13H9ClN2O2
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.
![Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- - 38501-84-7](/images/structure/VC18878171.png)
Specification
CAS No. | 38501-84-7 |
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Molecular Formula | C13H9ClN2O2 |
Molecular Weight | 260.67 g/mol |
IUPAC Name | 5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde |
Standard InChI | InChI=1S/C13H9ClN2O2/c14-11-3-1-2-4-12(11)16-15-10-5-6-13(18)9(7-10)8-17/h1-8,18H |
Standard InChI Key | ZPOXHEZPUFKFGC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl |
Introduction
Structural Characteristics and Molecular Configuration
The molecular architecture of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- (C₁₃H₁₀ClN₂O₂) integrates three critical functional groups:
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Benzaldehyde backbone: Provides aromatic stability and reactivity for electrophilic substitution.
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Hydroxy group at C2: Enhances solubility in polar solvents and enables hydrogen bonding.
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Azo group (-N=N-) at C5: Connects the benzaldehyde moiety to a 2-chlorophenyl ring, introducing conjugation and chromophoric properties.
Spectroscopic Characterization
While direct spectral data for this compound is unavailable, analogous azo-salicylaldehydes exhibit characteristic peaks:
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IR spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹), -C=O (1680–1700 cm⁻¹), and -N=N- (1450–1600 cm⁻¹) .
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UV-Vis spectroscopy: Intense absorption in the visible range (λₘₐₓ ≈ 400–500 nm) due to π→π* transitions in the azo-chromophore .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related azo-benzaldehydes:
Synthetic Pathways and Optimization
The synthesis of Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- typically follows a two-step diazo-coupling strategy, common for azo compounds .
Diazotization of 2-Chloroaniline
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Reaction Conditions:
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2-Chloroaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Critical parameters: pH < 2, temperature control to prevent decomposition.
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Coupling with 2-Hydroxybenzaldehyde
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Mechanism:
Yield Optimization:
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Solvent: Ethanol/water mixtures improve solubility of intermediates.
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Temperature: Reactions conducted at 0–10°C minimize side reactions (e.g., diazo group reduction).
Physicochemical Properties and Stability
Solubility and Thermal Behavior
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding from -OH and -C=O groups.
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Melting Point: Estimated >200°C (based on analogous chlorinated azo compounds ).
Photostability and Tautomerism
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Azo-hydrazone Tautomerism: The azo group may tautomerize to a hydrazone form in solution, affecting UV-Vis spectra and stability .
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Light Sensitivity: Prolonged UV exposure can degrade the azo linkage, necessitating dark storage for industrial applications.
Applications in Dye Chemistry and Beyond
Textile Dyeing
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Chromophoric Strength: The conjugated azo system provides intense coloration, with shades varying based on substituents (e.g., yellow to red ).
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Metal Complexation: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing dye fastness and color depth .
Comparative Analysis with Analogous Azo Compounds
Table 2 highlights key differences between Benzaldehyde, 5-[(2-chlorophenyl)azo]-2-hydroxy- and related structures:
Challenges and Future Directions
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Synthetic Scalability: Current methods suffer from low yields (~50–60%); microwave-assisted synthesis could improve efficiency .
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Environmental Impact: Azo compounds may release aromatic amines upon degradation; green chemistry approaches (e.g., enzymatic coupling) warrant exploration.
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Advanced Applications: Potential in optoelectronics (e.g., organic LEDs) remains untapped due to limited charge transport studies.
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